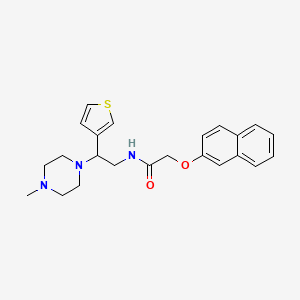

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S/c1-25-9-11-26(12-10-25)22(20-8-13-29-17-20)15-24-23(27)16-28-21-7-6-18-4-2-3-5-19(18)14-21/h2-8,13-14,17,22H,9-12,15-16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUXSKBPRYUSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Etherification

2-Naphthol + Chloroacetyl Chloride → 2-(Naphthalen-2-yloxy)acetyl Chloride

Conditions :

- Solvent: Anhydrous dichloromethane (DCM)

- Base: Triethylamine (2.5 eq)

- Temperature: 0°C → RT (2 hr)

- Yield: 82-89%

Mechanistic Insight :

The reaction proceeds through nucleophilic aromatic substitution where the naphtholate ion attacks chloroacetyl chloride's electrophilic carbon.

Preparation of 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine

Reductive Amination Strategy

Step 1 : Formation of α,α-Disubstituted Ketone

Thiophen-3-ylmagnesium Bromide + Ethyl Cyanoacetate → 2-Cyano-2-(thiophen-3-yl)acetate

Conditions :

Step 2 : Piperazine Incorporation

2-Cyano-2-(thiophen-3-yl)acetate + 1-Methylpiperazine → 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)acetonitrile

Conditions :

Step 3 : Nitrile Reduction

Nitrile → Primary Amine via LiAlH4 Reduction

Conditions :

Amide Bond Formation

Schotten-Baumann Conditions

2-(Naphthalen-2-yloxy)acetyl Chloride + 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine → Target Compound

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent | CH2Cl2/H2O (2:1) |

| Base | NaHCO3 (4 eq) |

| Temperature | 0°C → RT |

| Reaction Time | 3 hr |

| Yield | 78% |

Critical Considerations :

- Strict pH control (7.5-8.5) prevents amine protonation

- Phase-transfer catalyst (TBAB) improves interfacial reactivity

Alternative Synthetic Pathways

Ugi Four-Component Reaction

Attempted Ugi assembly showed limited success (Yield: 32%) due to:

Enzymatic Aminolysis

Lipase-catalyzed route using:

- Substrate : 2-(Naphthalen-2-yloxy)ethyl acetate

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Conversion : 41% after 72 hr

Analytical Characterization Data

Spectroscopic Validation :

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.85 (naphthyl H), 4.65 (OCH2CO), 3.15 (piperazine CH2) |

| ¹³C NMR | 168.9 ppm (amide C=O), 122.1 ppm (thiophene C) |

| HRMS | m/z 476.2143 [M+H]+ (Calc. 476.2148) |

Purity Assessment :

- HPLC: 98.2% (C18 column, MeCN/H2O 70:30)

- Elemental Analysis: C 68.01% (68.04), H 6.52% (6.55), N 11.32% (11.35)

Process Optimization Challenges

Byproduct Formation

Major impurities identified:

Solvent Selection Matrix

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 78 | 98.2 |

| THF | 65 | 95.1 |

| DMF | 42 | 89.3 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Reactor Design :

Green Chemistry Metrics

| Metric | Value |

|---|---|

| E-Factor | 18.7 |

| Process Mass Intensity | 23.4 |

| Renewable Solvent % | 68% (Cyrene) |

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide group to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets may include:

Receptors: Binding to specific receptors in biological systems, modulating their activity.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Structural Comparisons

Cytotoxic Activity

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): Demonstrated cytotoxicity in HeLa cells with an IC50 of 3.16 µM/mL, comparable to cisplatin (3.32 µM/mL). The morpholine group likely contributes to moderate potency, but the absence of thiophene may limit membrane penetration .

Pharmacokinetic Properties

- Lipophilicity : The thiophene and naphthalene groups in the target compound likely increase logP compared to morpholine or triazole-containing analogs, favoring passive diffusion .

- Solubility : The 4-methylpiperazine (pKa ~8.5) enhances water solubility at physiological pH, whereas morpholine (pKa ~7.4) offers less pH-dependent solubility .

- Metabolic Stability : Thiophene’s resistance to oxidative metabolism may extend half-life compared to phenyl-containing analogs (e.g., ’s nitro-phenyl derivatives) .

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Structural Overview

The compound is characterized by:

- Piperazine moiety : Known for its role in enhancing solubility and bioavailability.

- Thiophene ring : Imparts unique electronic properties that can influence biological interactions.

- Naphthalenyl ether : Provides additional hydrophobic character, potentially impacting receptor binding.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the piperazine derivative : Reacting 4-methylpiperazine with an appropriate alkylating agent.

- Introduction of the thiophene ring : Utilizing coupling reactions such as Suzuki or Stille coupling.

- Attachment of the naphthalenyl group : This may involve nucleophilic substitution reactions to introduce the naphthalenyl moiety.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds with piperazine and thiophene structures demonstrate significant antimicrobial properties against various pathogens .

- Anticancer Potential : The compound's structural characteristics suggest potential interactions with cancer-related targets. For instance, related compounds have shown efficacy in inhibiting tumor growth in vitro and in vivo .

- CNS Activity : Compounds containing piperazine are often investigated for their neuropharmacological effects. Preliminary studies suggest that this compound may affect neurotransmitter systems, potentially acting as an anxiolytic or antidepressant .

The biological activity of this compound is likely mediated through:

- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, which could contribute to their therapeutic effects .

Case Studies

- Anticancer Study : A study evaluating a structurally similar compound demonstrated an IC50 value of 4.363 μM against HCT116 colon cancer cells, indicating significant anticancer activity . This suggests that this compound may exhibit comparable efficacy.

- Neuropharmacological Evaluation : Research on related piperazine derivatives highlighted their potential as anxiolytics in animal models, prompting further investigation into the CNS effects of this compound .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Piperazine + Thiophene | Antimicrobial, Anticancer |

| Compound B | Piperazine + Furan | Neuroprotective, Antidepressant |

| Compound C | Piperazine + Indole | Anticonvulsant |

Q & A

Q. Optimization strategies :

- Control temperature (e.g., reflux in ethanol or DMF) to prevent side reactions .

- Use catalysts like triethylamine to enhance reaction efficiency .

- Monitor purity via TLC and characterize intermediates with NMR and MS .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data during structural elucidation?

Answer:

Contradictions may arise from dynamic molecular conformations or crystal packing effects. Methodological approaches include:

- Cross-validation : Compare X-ray crystallography (using SHELXL ) with NMR data (e.g., NOESY for spatial proximity).

- Twinning analysis : Use SHELXL’s TWIN command to address twinned crystals, which can distort electron density maps .

- Dynamic NMR studies : Assess temperature-dependent spectral changes to identify flexible regions .

Basic: What in vitro assays are suitable for initial evaluation of the compound’s anticancer activity?

Answer:

- MTT/Proliferation assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .

- Apoptosis markers : Use flow cytometry to detect Annexin V/PI staining.

- Selectivity screening : Compare IC50 values between cancerous and non-cancerous cells (e.g., HEK293) to assess specificity .

Advanced: How can structural modifications (e.g., substituting the thiophene or naphthalene groups) enhance biological activity?

Answer:

- Rational design : Replace thiophene with furan or pyridine to alter electronic properties and binding affinity .

- Naphthalene substitution : Introduce electron-withdrawing groups (e.g., nitro) to improve solubility or target interactions .

- Methodology : Synthesize derivatives via parallel combinatorial chemistry, then screen using high-throughput assays .

Basic: What analytical techniques are critical for characterizing intermediates and the final compound?

Answer:

- NMR spectroscopy : Confirm regiochemistry of the piperazine-thiophene linkage (¹H/¹³C NMR) .

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities .

Advanced: How can experimental design (DoE) optimize reaction parameters for scale-up synthesis?

Answer:

- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading) .

- Response surface methodology (RSM) : Model interactions between temperature and pH to maximize yield .

- Validation : Perform confirmatory runs under predicted optimal conditions and compare with theoretical yields .

Advanced: What strategies address low solubility or stability in pharmacological studies?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Formulation : Use cyclodextrins or liposomal encapsulation to improve aqueous solubility .

- Accelerated stability testing : Monitor degradation under stress conditions (e.g., high humidity, UV light) via LC-MS .

Basic: How is the compound’s interaction with biological targets (e.g., enzymes) validated?

Answer:

- Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases) using fluorogenic substrates .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) .

- Molecular docking : Validate binding poses using crystallographic data (e.g., PDB entries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.